BenchChemオンラインストアへようこそ!

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride

Anticancer Triazolothiadiazine GI₅₀

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride (CAS 1311315-38-4) is a halogenated α-methylbenzylamine derivative supplied as a hydrochloride salt, with molecular formula C₈H₉Cl₃FN and molecular weight 244.5 g/mol. The compound belongs to the class of substituted phenyl ethylamines and carries a distinctive 2,4-dichloro-5-fluorophenyl substitution pattern that combines two electron-withdrawing chlorine atoms with a fluorine atom at the 5-position.

Molecular Formula C8H9Cl3FN
Molecular Weight 244.5 g/mol
CAS No. 1311315-38-4
Cat. No. B1443034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride
CAS1311315-38-4
Molecular FormulaC8H9Cl3FN
Molecular Weight244.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1Cl)Cl)F)N.Cl
InChIInChI=1S/C8H8Cl2FN.ClH/c1-4(12)5-2-8(11)7(10)3-6(5)9;/h2-4H,12H2,1H3;1H
InChIKeyOPFAKCCCEVMAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine Hydrochloride (CAS 1311315-38-4): Procurement-Focused Compound Profile for Medicinal Chemistry & Halogenated Building Block Sourcing


1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride (CAS 1311315-38-4) is a halogenated α-methylbenzylamine derivative supplied as a hydrochloride salt, with molecular formula C₈H₉Cl₃FN and molecular weight 244.5 g/mol . The compound belongs to the class of substituted phenyl ethylamines and carries a distinctive 2,4-dichloro-5-fluorophenyl substitution pattern that combines two electron-withdrawing chlorine atoms with a fluorine atom at the 5-position. Its primary amine functional group, chiral α-carbon center, and commercial availability as a solid hydrochloride salt (typical purity ≥95%) position it as a versatile chiral building block for pharmaceutical intermediate synthesis, particularly in programs targeting kinase inhibitors, antimicrobial triazole hybrids, and CNS-penetrant small molecules [1].

Why Generic Substitution of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine Hydrochloride Fails: Substitution Pattern, Salt Form, and Chirality Create Irreproducible SAR Outcomes


In-class analogs such as 1-(2,4-dichlorophenyl)ethanamine (CAS 89981-74-8) or 1-(2,4-difluorophenyl)ethanamine (CAS 603951-43-5) are not functionally interchangeable with the target compound. The unique 5-fluoro substitution on the 2,4-dichlorophenyl scaffold significantly alters electronic distribution (σₘ for F = +0.34 vs. H = 0), lipophilicity (calculated LogP ~2.87–3.85 for the 2,4-dichloro-5-fluoro free base versus ~2.78 for the 2,4-dichlorophenyl analog ), and metabolic stability. The hydrochloride salt form (CAS 1311315-38-4) provides superior aqueous solubility and dispense accuracy in automated synthesis platforms compared to the free base (CAS 855715-32-1), which requires separate acid-addition steps and exhibits lower storage stability at ambient conditions . Furthermore, the racemic nature of the commonly supplied hydrochloride salt offers a balanced cost-structure-activity starting point for chiral resolution screening, whereas pre-resolved (R)-enantiomer forms (CAS 1344943-15-2) command significant price premiums (~3× cost increase per gram based on supplier pricing ). Generic substitution without quantitative verification of the halogen substitution pattern and salt form introduces uncontrolled variables that can confound SAR interpretation, reduce synthetic yields in downstream coupling reactions, and undermine pharmacokinetic optimization efforts.

Quantitative Differentiation of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine Hydrochloride: Head-to-Head Evidence Against Structural Analogs


Fluorine at 5-Position Enhances Antiproliferative Potency: GI₅₀ Values in Triazolothiadiazine Derivatives Differentiate 2,4-Dichloro-5-fluorophenyl from 4-Chlorophenyl and 4-Fluoro-3-phenoxyphenyl Moieties

In a directly comparable in vitro anticancer panel, 2,4-dichloro-5-fluorophenyl-containing triazolothiadiazine (compound 4d) demonstrated a GI₅₀ range of 1.06–25.4 µM across 60 cancer cell lines (NCI panel), representing a >3-fold improvement in potency over the 4-chlorophenyl analog which did not achieve GI₅₀ values ≤10 µM in the same assay [1]. Parallel antimicrobial testing showed that 2,4-dichloro-5-fluorophenyl-containing triazolothiadiazoles exhibited excellent activity at 6.25 µg/cm³ against tested bacterial and fungal strains, whereas the 4-chlorophenyl and 4-fluoro-3-phenoxyphenyl analogs showed variable, generally weaker activity [2]. The compound 4d, derived from the 2,4-dichloro-5-fluorophenyl building block, was the most promising antiproliferative agent in the series.

Anticancer Triazolothiadiazine GI₅₀

5-Fluoro Substitution Confers Superior Antibacterial Activity: Mannich Base MIC Data Differentiate 2,4-Dichloro-5-fluorophenyl from Non-Fluorinated 2,4-Dichlorophenyl Analogs

In a systematic antimicrobial SAR study of Mannich bases, compounds bearing the 2,4-dichloro-5-fluorophenyl moiety (3c, 4c, 4e, 4f) exhibited 'promising antibacterial' activity, while non-fluorinated analogs in the same series showed only marginal activity [1]. The fluorine atom at the 5-position enhances lipophilicity (calculated LogP increase of ~0.3–0.5 units versus non-fluorinated 2,4-dichlorophenyl parent) and improves membrane permeability, consistent with class-level observations that 5-fluoro substitution in halogenated phenyl systems increases antibacterial potency by 2–8 fold depending on the bacterial strain [2]. Compounds 3c, 5c, 5e, and 5f additionally showed good antifungal activity, profiling the 2,4-dichloro-5-fluorophenyl template as a dual antibacterial-antifungal pharmacophore.

Antibacterial Mannich base MIC

Hydrochloride Salt Provides Documented Solubility Advantage Over Free Base: Enabling Automated Synthesis and Aqueous Reaction Conditions

The hydrochloride salt (CAS 1311315-38-4) is 'generally soluble in polar solvents such as water and ethanol' per supplier datasheet, while the free base (CAS 855715-32-1) is a liquid with limited aqueous solubility requiring organic co-solvents . The pKa of the conjugate acid of the free base is predicted at 7.96 ± 0.10 , meaning that at physiological pH (7.4) approximately 78% of the free base exists in the ionized (protonated) form, but the pre-formed hydrochloride salt eliminates pH-dependent solubility variability and ensures consistent dosing in biological assays. This salt form advantage translates to practical benefits in automated liquid handling systems where solid dispensing accuracy and rapid dissolution are critical.

Salt Form Solubility Automated Synthesis

JAK2 Kinase Inhibitory Activity Confirmed: IC₅₀ Data for 2,4-Dichloro-5-fluorophenyl-Ethylamino Fragment in Published Inhibitor

A compound incorporating the 1-(2,4-dichloro-5-fluorophenyl)ethylamino fragment demonstrated JAK2 inhibitory activity with an IC₅₀ of 3.94 µM in a cell-free enzyme assay [1]. While this represents moderate potency, it validates the fragment's ability to productively engage the JAK2 ATP-binding site. By comparison, the unsubstituted 1-phenylethylamino fragment typically shows IC₅₀ > 50 µM against JAK2, suggesting that the 2,4-dichloro-5-fluoro substitution pattern contributes approximately >10-fold affinity enhancement through halogen bonding and hydrophobic contacts . This fragment-level JAK2 inhibition data supports procurement of the compound for fragment-based drug discovery (FBDD) and kinase inhibitor optimization campaigns.

JAK2 Kinase Inhibition IC₅₀

Halogen Substitution Pattern Enables Specific Physicochemical Tuning: LogP and pKa Differentiation from 2,4-Dichlorophenyl and 2,4-Difluorophenyl Analogs

The 2,4-dichloro-5-fluorophenyl substitution pattern produces distinct physicochemical properties compared to common alternatives. The free base LogP is reported as 2.87 (Fluorochem) to 3.85 (Chemsrc) , compared to 2.78 for 1-(2,4-dichlorophenyl)ethanamine and 1.92 for 1-(2,4-difluorophenyl)ethanamine . The conjugate acid pKa of the 2,4-dichloro-5-fluoro free base is predicted at 7.96 ± 0.10 , approximately 1.3 log units lower than 1-(2,4-dichlorophenyl)ethanamine (pKa ~9.21) , reflecting the electron-withdrawing effect of the 5-fluoro substituent. This lower pKa results in a higher fraction of neutral free base at physiological pH (~22% vs. ~2% for the 2,4-dichlorophenyl analog), which can translate to improved passive membrane permeability and enhanced CNS penetration potential.

LogP pKa Physicochemical Properties

Recommended Application Scenarios for 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery: JAK2 and Tyrosine Kinase Programs

The validated JAK2 IC₅₀ of 3.94 µM for a fragment incorporating the 1-(2,4-dichloro-5-fluorophenyl)ethylamino moiety [1] supports procurement of this compound as a fragment hit for kinase inhibitor optimization. The fragment's moderate potency combined with its favorable ligand efficiency metrics makes it suitable for structure-based elaboration. The hydrochloride salt form enables direct dissolution in aqueous kinase assay buffers at concentrations up to 10 mM for primary screening, eliminating DMSO-related artifacts in biophysical assays such as SPR and TSA. The chiral α-methyl center provides an additional vector for potency optimization through stereochemical control, as demonstrated by the availability of (R)-enantiomer (CAS 1344943-15-2) for enantioselective SAR exploration [2].

Antimicrobial Lead Generation: Dual Antibacterial-Antifungal Pharmacophore Development

The 2,4-dichloro-5-fluorophenyl template has demonstrated consistent antibacterial and antifungal activity in three independent scaffold series: Schiff/Mannich bases [1], 1,3,4-oxadiazoles [2], and triazolothiadiazoles [3]. Compounds bearing this moiety showed 'promising antibacterial' activity (compounds 3c, 4c, 4e, 4f) and 'good antifungal' activity (compounds 3c, 5c, 5e, 5f) in standardized MIC assays [1]. Procuring this building block provides a pre-validated entry point for synthesizing focused libraries of triazole, oxadiazole, and Mannich base derivatives targeting drug-resistant bacterial and fungal pathogens. The 5-fluoro substituent is essential for this dual activity profile, as non-fluorinated 2,4-dichlorophenyl analogs showed only marginal antibacterial effects.

Anticancer Agent Synthesis: Triazolothiadiazine and Fused Heterocycle Construction

For medicinal chemistry teams targeting anticancer lead discovery, this compound serves as a key precursor to 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol, which upon cyclization with phenacyl bromides yields triazolothiadiazines with demonstrated GI₅₀ values of 1.06–25.4 µM across the NCI 60-cell line panel [1]. The >3-fold potency advantage of the 2,4-dichloro-5-fluorophenyl series over the 4-chlorophenyl comparator [1] provides a quantitative rationale for selecting this halogenation pattern at the library design stage rather than post-hoc SAR exploration. The hydrochloride salt's solubility in polar aprotic solvents facilitates the initial triazole formation step, and the compound's storage stability (2–8°C, sealed dry) [2] supports multi-month synthesis campaigns without degradation.

CNS Drug Discovery: Optimized Physicochemical Profile for Blood-Brain Barrier Penetration

The compound's calculated LogP range (2.87–3.85) and reduced basicity (pKa 7.96) compared to the 2,4-dichlorophenyl analog (pKa 9.21) [1] create a physicochemical profile consistent with CNS drug design guidelines (CNS MPO score favorable zone). At physiological pH 7.4, approximately 22% of the free base exists in the neutral, membrane-permeable form, versus only ~2% for the 2,4-dichlorophenyl analog, suggesting approximately 10-fold higher passive BBB permeability potential [2]. This property makes the compound a preferred starting material for synthesizing CNS-penetrant kinase inhibitors, GPCR ligands, and enzyme inhibitors where achieving adequate brain exposure is a primary optimization challenge. The commercial availability of the (R)-enantiomer further enables chiral CNS lead optimization without expensive asymmetric synthesis development.

Quote Request

Request a Quote for 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.